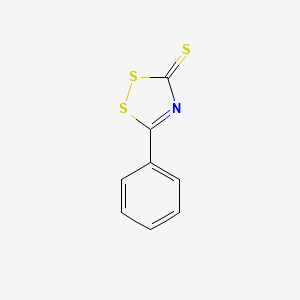
3H-1,2,4-Dithiazole-3-thione, 5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,4-Dithiazole-3-thione, 5-phenyl- is a useful research compound. Its molecular formula is C8H5NS3 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-1,2,4-Dithiazole-3-thione, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-1,2,4-Dithiazole-3-thione, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The 3H-1,2,4-dithiazole scaffold exhibits significant pharmacological potential. It has been reported as an effective agent in various therapeutic areas:
- Antimicrobial Activity : Compounds derived from the 1,2,4-dithiazole structure have shown promising antibacterial and antifungal properties. For instance, studies indicate that derivatives of 3H-1,2,4-dithiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 4 to 16 μg/mL .
- Anticancer Properties : Research has highlighted the anticancer activities of dithiazole derivatives. In vitro studies demonstrated that certain compounds could induce apoptosis in cancer cell lines, showcasing their potential as chemotherapeutic agents .
- Antiviral Effects : The compound's ability to inhibit viral replication has been noted in several studies. For example, specific analogs have been shown to reduce viral load in cell cultures infected with various viruses .
Agricultural Applications
The utility of 3H-1,2,4-dithiazole derivatives extends into agriculture:
- Herbicide Development : Dithiazoles have been investigated for their herbicidal properties. A series of compounds were tested against common agricultural weeds and demonstrated effective control at low concentrations .
- Fungicides : The compound has shown efficacy against fungal pathogens affecting crops. For instance, a study reported that a specific dithiazole derivative significantly inhibited the growth of Botrytis cinerea, a notorious plant pathogen responsible for grey mold disease .
Material Science Applications
In addition to biological applications, 3H-1,2,4-dithiazole compounds are being explored for their material properties:
- Conductive Polymers : Dithiazoles can be incorporated into polymer matrices to enhance electrical conductivity. Research indicates that these materials exhibit improved charge transport properties due to the presence of sulfur atoms in their structure .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 16 | |
| Antifungal | Candida albicans | 8 | |
| Herbicidal | Various weeds | 40 ppm | |
| Anticancer | Cancer cell lines | Variable |
Case Study 1: Antimicrobial Screening
A comprehensive screening was conducted on a library of 3H-1,2,4-dithiazole derivatives against a panel of bacterial and fungal strains. The results indicated that specific modifications at the phenyl ring significantly enhanced antimicrobial activity. For example, introducing methoxy groups increased potency against C. glabrata by fourfold compared to unsubstituted analogs .
Case Study 2: Agricultural Trials
Field trials were performed using dithiazole-based herbicides on crops affected by Phytophthora infestans. Results showed a reduction in disease incidence by over 60% when treated with optimized formulations of dithiazoles .
Propiedades
Número CAS |
7139-34-6 |
|---|---|
Fórmula molecular |
C8H5NS3 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
5-phenyl-1,2,4-dithiazole-3-thione |
InChI |
InChI=1S/C8H5NS3/c10-8-9-7(11-12-8)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
WXFQYBWOZDLWJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=S)SS2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














